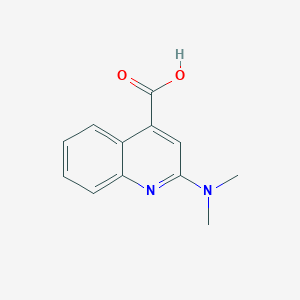

2-(Dimethylamino)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(dimethylamino)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)11-7-9(12(15)16)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJFDFAIRAKMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933728-79-1 | |

| Record name | 2-(dimethylamino)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride catalysis and microwave irradiation . This method provides isolated yields of up to 57% within 3 minutes.

Another method includes the Doebner reaction, which uses aniline, 2-nitrobenzaldehyde, pyruvic acid, and a catalytic amount of trifluoroacetic acid in ethanol media . The Pfitzinger reaction, involving the reaction of isatin with α-methyl ketone in aqueous ethanol, is also a viable synthetic route .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts like NaHSO4·SiO2 are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal and synthetic organic chemistry .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

2-(Dimethylamino)quinoline-4-carboxylic acid has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds derived from it have shown significant anticancer activity, particularly in inducing apoptosis in cancer cells. For example, a derivative demonstrated potent inhibition of HDAC3, leading to G2/M cell cycle arrest and increased apoptosis in K562 leukemia cells .

Antimicrobial Properties :

Research indicates that this compound exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. A study evaluated several derivatives for their antibacterial efficacy, revealing that structural modifications can enhance activity against resistant strains like methicillin-resistant Staphylococcus aureus .

Synthetic Organic Chemistry

Building Block for Synthesis :

The compound serves as a versatile building block for synthesizing complex organic molecules. It can be utilized in the preparation of various derivatives that possess biological activity or serve as precursors for pharmaceuticals .

Industrial Applications

Dyes and Pigments Production :

In industrial chemistry, this compound is used in the production of dyes and pigments due to its stable chemical properties and ability to form colored complexes .

Case Study 1: Anticancer Activity

A study focused on the synthesis of quinoline derivatives, including this compound, highlighted its ability to inhibit HDACs effectively. The lead compound D28 exhibited selective inhibition against HDAC3, showing promising results in vitro for cancer therapy .

Case Study 2: Antimicrobial Screening

In a comprehensive evaluation of quinoline derivatives for antibacterial activity, compounds were tested against several bacterial strains using the agar diffusion method. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial efficacy compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, in cancer therapy, it acts as an HDAC inhibitor, forming strong hydrophobic interactions with residues in the HDAC active site . This inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2-(Dimethylamino)quinoline-4-carboxylic acid with structurally related compounds:

Structural Modifications and Electronic Effects

- 2-Phenyl-quinoline-4-carboxylic acid derivatives (e.g., 2-(2-nitrophenyl)-quinoline-4-carboxylic acid): The phenyl group at position 2 introduces steric bulk and modulates π-π interactions with bacterial enzymes. These derivatives show moderate to strong antibacterial activity against Staphylococcus aureus (MIC = 64–128 µg/mL) .

- 2-(Heteroaryl)quinoline-4-carboxylic acids (e.g., 2-(5-methylfuran-2-yl)-quinoline-4-carboxylic acid): Heteroaryl substituents like furan or thiophene improve lipophilicity, aiding membrane penetration. However, these compounds may exhibit lower stability due to reactive heterocyclic moieties . The dimethylamino group offers superior stability compared to heteroaryl groups, as seen in the resistance to decarboxylation in ethanol .

Stability and Physicochemical Properties

- 4-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: Tertiary amino groups (e.g., dimethylamino) in position 4 are unstable, leading to rapid decarboxylation. However, in this compound, the 2-position substitution avoids this instability .

- LogP and Solubility: The dimethylamino group reduces LogP compared to bromo- or methoxy-substituted analogs, enhancing aqueous solubility and bioavailability .

Biological Activity

2-(Dimethylamino)quinoline-4-carboxylic acid (DMQCA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The unique structure of DMQCA, characterized by a quinoline ring with a carboxylic acid and dimethylamino substituents, enhances its solubility and reactivity. These features contribute to its biological activities, allowing it to function as a versatile building block in drug development.

Target Interactions

DMQCA interacts with various biological targets, which include:

- Enzymes : Quinoline derivatives are known to act as inhibitors of enzymes such as histone deacetylases (HDACs), which are critical in cancer therapy.

- Receptors : The compound has been studied for its effects on epidermal growth factor receptor (EGFR), showing potential in inhibiting tumor growth .

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Apoptosis : DMQCA has been shown to induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

- Antimicrobial Activity : It exhibits activity against various pathogens, suggesting potential use in treating infections .

Anticancer Properties

Several studies have evaluated the anticancer activity of DMQCA and its derivatives:

- In Vitro Studies : DMQCA derivatives were tested against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The most potent compounds exhibited IC50 values ranging from 7.7 to 14.2 µg/mL, comparable to standard chemotherapy agents like 5-fluorouracil .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| DMQCA Derivative 1 | HepG2 | 7.7 | |

| DMQCA Derivative 2 | HCT116 | 14.2 | |

| 5-Fluorouracil | HepG2 | 7.9 | |

| Afatinib | HCT116 | 5.4 |

Antimicrobial Activity

DMQCA has demonstrated antimicrobial properties against various bacterial strains:

- Bacterial Strains Tested : The compound was evaluated against Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA).

- Results : Structural modifications of DMQCA derivatives significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin .

Case Studies

- Antimalarial Activity : A series of quinoline derivatives similar to DMQCA were screened for antimalarial properties against Plasmodium falciparum. One derivative showed an EC50 value of 120 nM, indicating moderate potency but requiring further optimization for better pharmacokinetic properties .

- EGFR Inhibition : In a study focusing on EGFR inhibition using synthesized quinoline derivatives, several compounds displayed micromolar inhibition levels, suggesting potential for targeted cancer therapies .

Q & A

Q. Key Variables :

How can researchers resolve contradictions in biological activity data for this compound derivatives?

Category: Advanced

Answer:

Contradictory results in bioassays (e.g., variable IC₅₀ values across cell lines) often arise from structural heterogeneity or assay conditions. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., dimethylamino group position) and evaluate activity trends. For example, antitumor activity in 2-styrylquinoline derivatives correlates with electron-donating groups at the 4-position .

- Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., EGFR kinase). Compounds with stronger hydrogen bonding to kinase active sites (e.g., 2-(4-dimethylaminostyryl) derivatives) show enhanced inhibition .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT assay for HepG2/HCT116 cells) to minimize variability .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Category: Basic

Answer:

- X-Ray Crystallography : Resolves molecular geometry and confirms substituent positions. SHELX software is widely used for refinement, especially for high-resolution data .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino group at δ 2.8–3.2 ppm) and confirms carboxylate formation (δ ~170 ppm in ¹³C) .

- HPLC-PDA : Quantifies purity (>95%) and detects byproducts (e.g., unreacted isatin) .

Q. Example Workflow :

Crystallize the compound using slow evaporation (solvent: DMF/water).

Collect XRD data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL .

Validate spectral data against computed DFT models .

How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Category: Advanced

Answer:

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, esterification of the carboxylic acid group reduces polarity, enhancing membrane permeability .

- Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes (e.g., EGFR kinase) over 100 ns trajectories to prioritize stable binders .

- QSAR Modeling : Relate electronic parameters (e.g., Hammett σ values) to antibacterial activity. Electron-withdrawing groups at the 6-position enhance MIC against S. aureus .

What strategies mitigate purification challenges for this compound?

Category: Basic

Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted aniline or ketone precursors .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates polar byproducts .

- Acid-Base Extraction : Leverage the carboxylic acid group’s solubility in basic aqueous solutions (pH >10) .

How can fluorescent properties of this compound be exploited in sensor design?

Category: Advanced

Answer:

The conjugated quinoline system enables π→π* transitions, producing strong fluorescence (λₑₘ ~450 nm). Applications include:

Q. Example Protocol :

Synthesize a boronic acid derivative at the 2-position for sugar recognition .

Measure fluorescence shifts (Δλ ~20 nm) upon analyte binding using a spectrofluorometer .

What are best practices for evaluating antitumor activity in vitro?

Category: Basic

Answer:

- MTT Assay : Seed HepG2 or HCT116 cells (5,000 cells/well), treat with 10–100 µM compound for 48 hrs, and measure IC₅₀ via absorbance at 570 nm .

- EGFR Kinase Inhibition : Use ELISA kits to quantify ATP consumption (IC₅₀ <1 µM indicates high potency) .

- Selectivity Testing : Compare toxicity in normal cell lines (e.g., HEK293) to confirm cancer-specific action .

How do coordination complexes of this compound enhance its bioactivity?

Category: Advanced

Answer:

Complexation with transition metals (e.g., Cd²⁺) stabilizes the deprotonated carboxylate form, improving DNA intercalation. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.